Protein P33 is a multifunctional protein that plays significant roles in various biological processes. It is primarily known for its involvement in RNA binding and is associated with several diseases, including viral infections. The protein has been identified in different organisms, including plants and animals, and exhibits various biological activities depending on its context. For instance, in the context of the Cymbidium ring spot virus, Protein P33 is implicated in template selection during viral RNA replication, functioning alongside the RNA-dependent RNA polymerase P92 .
The biological activity of Protein P33 is diverse. It functions as a chemotactic factor, attracting immune cells such as heterophils to sites of infection or injury. This property is particularly evident in studies related to Salmonella enteritidis, where Protein P33 was identified as a key player in immune responses . Additionally, it exhibits carbohydrate-binding properties, allowing it to interact with various glycoproteins and glycosaminoglycans, which can modulate cellular functions .
Protein P33 can be synthesized through various methods depending on the source organism. In laboratory settings, recombinant DNA technology is often employed to produce this protein in host cells such as bacteria or yeast. This method involves cloning the gene encoding Protein P33 into an expression vector, followed by transformation into a suitable host for protein expression. Purification techniques such as affinity chromatography are then utilized to isolate the protein from cellular extracts.
The applications of Protein P33 span across multiple fields:
Interaction studies have revealed that Protein P33 binds with various ligands and proteins. For example, it interacts with kininogens and plays a role in modulating inflammatory responses . Additionally, its ability to bind sialoglycoproteins indicates its potential involvement in cell signaling and adhesion processes . These interactions are crucial for understanding the functional implications of Protein P33 in health and disease.
Several compounds share structural or functional similarities with Protein P33. Here are some notable examples:
| Compound Name | Similarity to Protein P33 | Unique Features |
|---|---|---|
| Carbohydrate-binding protein p41 | Shares carbohydrate-binding activity | Binds two types of ligands via different sites |
| Staphylococcus aureus Protein A | Recognizes platelet gC1qR/p33 | Multiligand binding capability |
| Kininogen-binding protein | Involved in similar inflammatory pathways | Specific binding to kininogens |
Protein P33 stands out due to its multifaceted roles in both immune response and viral replication processes, distinguishing it from other similar proteins that may have more specialized functions.
The RNA-binding capabilities of tombusvirus p33 represent one of its most critical functional attributes, enabling selective recognition and recruitment of viral RNAs into replication complexes [2] [6]. The p33 protein demonstrates sophisticated RNA-binding properties that combine both sequence-specific and structure-specific recognition mechanisms [5].
The p33 protein exhibits highly specific binding to an internal replication element located within the p92 RNA-dependent RNA polymerase coding region of the viral genome [2] [3] [6]. This IRE recognition represents a fundamental mechanism for template selection during viral replication [2]. The IRE consists of an extended stem-loop structure that serves as a critical recognition element for p33 binding [6].
Experimental analysis using recombinant p33 protein demonstrates that IRE recognition requires the presence of the p33:p33/p92 interaction domain [2] [6]. Truncated p33 proteins lacking this domain retain the ability to bind RNA non-specifically but lose the capacity for selective IRE recognition [2]. This finding indicates that multimeric forms of p33 are involved in the IRE-specific interaction [2] [6].
The selectivity of p33 for its cognate IRE has been demonstrated through comparative binding studies with heterologous replicase proteins [2]. Neither the replicase proteins of the closely related Turnip crinkle virus nor the distantly related Hepatitis C virus can specifically recognize the Tomato bushy stunt virus IRE [2]. This specificity provides a mechanism for ensuring that viral RNAs are selectively recruited into cognate viral replicase complexes [2] [6].
Mutations within the IRE that disrupt selective p33 binding in vitro also abolish Tomato bushy stunt virus RNA replication both in plant cells and in Saccharomyces cerevisiae [2] [6]. This strong correlation between p33:IRE complex formation in vitro and viral replication in vivo demonstrates the functional significance of this protein-RNA interaction [2].
A distinctive feature of p33 RNA recognition involves the specific requirement for a cytosine-cytosine mismatch within the IRE structure [2] [6]. This mismatch is positioned within loop 3 of the conserved RNA helix and represents a critical determinant for p33 binding specificity [6]. The C·C mismatch creates a unique structural feature that is specifically recognized by the p33 protein [2].
Systematic mutational analysis of the IRE has revealed that deletions targeting the loop 3 region containing the C·C mismatch completely abolish p33 binding [6]. Mutants with deletions of nucleotides 96-100, 99-100, 143-146, and 144-146 within the loop 3 region fail to bind p33, while mutations in other regions of the IRE have minimal effects on binding [6]. This specificity demonstrates that the C·C mismatch serves as a primary recognition element [6].
The structural requirements for C·C mismatch recognition extend beyond simple sequence specificity to include the proper positioning of this mismatch within the overall IRE architecture [6]. The mismatch must be maintained within the conserved stem-loop context to enable efficient p33 recognition [2] [6]. This requirement suggests that p33 recognizes both the local structural distortion caused by the mismatch and the broader three-dimensional context of the IRE [6].
The C·C mismatch specificity provides a mechanism for discriminating between viral and cellular RNAs, ensuring that p33 selectively binds to viral replication templates [2]. This selectivity is essential for the proper function of the viral replicase complex and represents a key determinant of replication efficiency [2] [6].
Beyond IRE recognition, p33 demonstrates broader base-specific interactions with viral RNA sequences that contribute to its overall RNA-binding functionality [5]. The RPR motif within p33 mediates direct contacts with viral RNA through a combination of electrostatic and hydrogen bonding interactions [5] [15]. These base-specific interactions enable p33 to distinguish between different RNA substrates [5].
The p33 protein shows preferential binding to single-stranded RNA compared to other nucleic acid forms [5]. Binding affinity decreases in the order: single-stranded RNA > single-stranded DNA > double-stranded RNA > double-stranded DNA [5]. This preference for single-stranded nucleic acids reflects the structural requirements for p33-mediated RNA recognition [5].
Among different RNA substrates, p33 demonstrates selectivity for Tomato bushy stunt virus-derived sequences compared to heterologous RNAs [5]. Artificial AU-rich templates are bound with moderate efficiency, while GC-rich RNAs and transfer RNAs show poor binding [5]. This sequence preference contributes to the overall specificity of viral RNA recognition [5].
The cooperative nature of p33 RNA binding has been demonstrated through Hill plot analysis, revealing a Hill coefficient of 1.8 [5]. This cooperativity indicates that p33 binds to RNA through a multimeric complex rather than as individual monomers [5]. The cooperative binding mechanism enables efficient coating of viral RNAs and provides a means for regulating RNA-protein complex assembly [5].
Table 2: RNA-Binding Properties of Tombusvirus p33 Protein
| RNA Binding Property | Molecular Mechanism | Structural Requirements | Functional Significance |
|---|---|---|---|
| IRE Recognition | Specific binding to conserved RNA helix within p92 coding region | Requires p33:p33/p92 interaction domain | Essential for viral RNA recruitment to replicase complex |
| C·C Mismatch Specificity | Recognition of C·C mismatch within loop 3 of IRE stem-loop | Conserved stem-loop structure with positioned mismatch | Critical for viral replication - mutations abolish replication |
| Base-specific interactions | RPR motif-mediated contacts with viral RNA sequences | Arginine- and proline-rich motif (TGRPRRRP) | Enables selective recognition of viral vs cellular RNAs |
| Cooperative binding | Multimeric p33 complex formation for RNA binding | Hill coefficient of 1.8 indicates cooperative binding | Facilitates efficient RNA coating and protection |
| Template selectivity | Preference for TBSV-derived sequences over heterologous RNAs | AU-rich sequences bound more efficiently than GC-rich | Ensures specificity of viral replication machinery |
The protein-protein interaction capabilities of tombusvirus p33 are fundamental to its role in viral replication complex assembly and function [11] [13]. These interactions involve both homotypic associations between p33 molecules and heterotypic interactions with the p92 RNA-dependent RNA polymerase [11] [12].
The p33 protein contains specific domains that mediate self-interaction, enabling the formation of multimeric complexes essential for viral replication [11] [13]. Fluorescence resonance energy transfer analysis and pull-down assays have confirmed that p33 interacts with other p33 molecules in yeast cells [11]. These self-interactions are mediated by dedicated interaction domains that are distinct from the RNA-binding regions [13].
The p33:p33 self-interaction domain is located within the carboxy-terminal region of the protein and consists of two short interaction domains [13]. These domains are essential for both RNA binding specificity and protein complex assembly [11] [13]. Deletion of the p33:p33 interaction domain prevents specific IRE binding while allowing non-specific RNA association, demonstrating the importance of multimeric p33 complexes for selective RNA recognition [2] [6].
The self-interaction capability of p33 is regulated by post-translational modifications, particularly ubiquitination [1]. Specific lysine residues within p33 are targeted for mono-ubiquitination, and these same lysines are important for p33 self-interaction [1]. The ubiquitination of p33 provides a regulatory mechanism that can modulate protein-protein interactions during viral replication [1].
Experimental evidence indicates that the p33 self-interaction domains are also involved in binding to host proteins [14]. The WW domain-containing proteins can bind to the RPR motif in p33 and inhibit both RNA binding and p33-p33 self-interaction [14]. This inhibition demonstrates the functional significance of p33 self-interaction for viral replication [14].
The formation of p33 multimeric complexes enables cooperative RNA binding and facilitates the assembly of functional replication complexes [5] [13]. The cooperative nature of these interactions, as evidenced by Hill coefficient analysis, suggests that p33 functions optimally as a multimeric complex rather than as individual monomers [5].
The interaction between p33 and the p92 RNA-dependent RNA polymerase is crucial for the assembly of functional viral replication complexes [11] [12]. The p92 protein shares identical sequences with p33 in its amino-terminal region, as p92 is produced by readthrough translation of the p33 open reading frame [12]. This shared sequence identity provides the basis for specific protein-protein interactions [11] [12].
The p33:p92 interaction domain is essential for viral RNA replication, as demonstrated by complementation studies using mutant proteins [11] [12]. Deletion of the p33:p33/p92 interaction domain from either protein abolishes the ability to support viral RNA replication [11]. However, this domain is not required for p92 function when p33 is present, suggesting that p33 facilitates p92 recruitment to replication sites [11].
The subcellular localization of p92 is dependent on its interaction with p33 [11]. While p33 contains membrane-targeting sequences that direct it to peroxisomal membranes, p92 lacks these targeting signals and relies on p33 for proper localization [11]. The p33:p92 interaction therefore serves both functional and localization roles in replication complex assembly [11].
Biochemical analysis has revealed that p33 facilitates the recruitment of viral RNA to peroxisomal membranes through its interactions with both p92 and the viral RNA substrate [11]. This recruitment function positions p33 as a central organizing factor in replication complex assembly [11]. The protein colocalizes with both positive- and negative-strand viral RNAs at replication sites [11].
The p33:p92 interaction is subject to regulation by host factors, including the ESCRT protein Vps23p [1]. The interaction between p33 and Vps23p is affected by ubiquitination of specific lysine residues in p33, providing a mechanism for host cell regulation of viral replication complex assembly [1]. This regulation demonstrates the complex interplay between viral and host factors in replication complex formation [1].
The assembly of p33:p92 complexes is proposed to occur preferentially on viral RNA templates that encode p33, providing a mechanism for cis-preferential replication [12]. Once assembled, these complexes can dissociate and act on other viral RNA templates, enabling trans-replication of viral genomes [12].
The subcellular localization of tombusvirus p33 involves sophisticated targeting mechanisms that direct the protein through multiple intracellular compartments during viral infection [8] [9]. These mechanisms are essential for establishing viral replication compartments and represent novel pathways for organelle biogenesis [17] [19].
The initial targeting of p33 to peroxisomal membranes represents the first step in viral replication compartment establishment [8] [9]. This targeting occurs through a direct pathway from the cytosol to peroxisomes and is mediated by multiple targeting elements within the p33 protein [9]. The targeting process involves three peroxisomal targeting elements that function cooperatively to ensure efficient organelle localization [9].
The amino-terminal hydrophobic domain of p33 serves as the primary membrane targeting sequence [9]. This domain, spanning approximately the first 30 residues, contains two hydrophobic transmembrane segments that enable stable insertion into the peroxisomal boundary membrane [10]. The transmembrane segments are connected by a hydrophilic loop that faces the cytosolic compartment [10].
In addition to the transmembrane domains, p33 contains multiple basic amino acid clusters that contribute to peroxisomal targeting [9]. A particularly important cluster with the sequence lysine-arginine-arginine has been identified as essential for targeting specificity [9]. These basic clusters work in conjunction with the transmembrane domains to ensure proper organelle recognition [9].
The peroxisomal targeting of p33 can be disrupted by mutations in any of the three targeting elements, demonstrating their cooperative nature [9]. Single mutations in individual targeting elements reduce but do not eliminate peroxisomal localization, while combinations of mutations completely abolish targeting [9]. This redundancy ensures robust organelle targeting under various cellular conditions [9].
When peroxisomes are absent, p33 can be redirected to the endoplasmic reticulum, demonstrating flexibility in membrane targeting [10]. This alternative targeting pathway suggests that p33 recognizes general membrane characteristics rather than peroxisome-specific targeting signals [10]. The ability to utilize alternative membrane systems may contribute to the adaptability of viral replication [10].
The expression of p33 induces dramatic morphological changes in peroxisomes, leading to the formation of multivesicular bodies that serve as sites of viral replication [8] [17]. These multivesicular bodies are characterized by extensive inward vesiculation of the peroxisomal boundary membrane and contain numerous spherules approximately 80-150 nanometers in diameter [17].
The process of multivesicular body formation begins with the aggregation of peroxisomes following p33 expression [9]. Initial stages involve the clustering of individual peroxisomes into larger globular structures [9]. As p33 accumulates, these aggregated peroxisomes undergo progressive vesiculation of their boundary membranes [8] [17].
The multivesicular bodies contain protein components of the viral membrane-bound RNA replication complex [8]. These structures serve as the primary sites for viral RNA synthesis and provide a protected environment for replication machinery [17]. The spherules within the multivesicular bodies are thought to house individual replication complexes [17].
The formation of multivesicular bodies is associated with alterations in peroxisomal metabolism and may contribute to the necrotic symptoms observed during viral infection [17]. The disruption of normal peroxisomal function through multivesicular body formation represents a significant cellular consequence of viral infection [17].
The biogenesis of multivesicular bodies involves the recruitment of ESCRT proteins, including Vps23p [1]. The interaction between p33 and Vps23p is mediated by specific sequences in p33 that resemble late domain motifs found in other viral proteins [1]. This interaction suggests that viruses exploit cellular membrane trafficking machinery for replication compartment formation [1].
A unique feature of p33 localization involves its trafficking from peroxisomes to the peroxisomal endoplasmic reticulum subdomain through a novel vesicle-mediated sorting pathway [9] [19]. This pathway represents a previously uncharacterized route for protein trafficking between organelles [19].
The peroxisome-to-pER sorting pathway is initiated by the formation of vesicles that bud from peroxisomal membranes [9]. These vesicles contain both p33 and resident peroxisomal membrane proteins, indicating that the pathway can transport multiple protein types [9]. The vesicle formation process is dependent on ADP-ribosylation factor 1 and involves COPI-coated vesicles [9] [19].
The targeting of p33-containing vesicles to the pER subdomain is mediated by an arginine-based motif within p33 [9]. This motif resembles signals responsible for the vesicle-mediated retrieval of escaped endoplasmic reticulum membrane proteins from the Golgi apparatus [9] [19]. The use of similar targeting signals suggests that p33 exploits existing cellular trafficking machinery [9].
The peroxisome-to-pER sorting pathway results in the formation of peroxisomal ghosts - structures that lack internal contents but retain membrane integrity [9]. These ghosts are surrounded by novel cytosolic vesicles that appear to be derived from evaginations of the peroxisomal boundary membrane [9]. The formation of these structures represents a dramatic reorganization of cellular architecture [9].
The biological significance of the peroxisome-to-pER sorting pathway may involve the delivery of early peroxins to the pER subdomain [19]. These proteins could stimulate the formation of membrane-enclosed carriers that transport peroxisomal membrane proteins as part of the viral life cycle [19]. This pathway may represent a mechanism for virus-induced organelle biogenesis [17] [19].
Table 3: Subcellular Localization Mechanisms of Tombusvirus p33
| Localization Process | Molecular Mechanism | Temporal Dynamics | Host Factor Requirements | Biological Significance |
|---|---|---|---|---|
| Initial peroxisomal targeting | Direct targeting from cytosol via three cooperative targeting elements | 2-4 hours post-expression | Peroxisomal import machinery | Establishes viral replication compartment |
| Peroxisomal membrane integration | Transmembrane domain insertion into boundary membrane | Concurrent with initial targeting | Membrane insertion complex | Ensures membrane-associated replication |
| Multivesicular body formation | Extensive inward vesiculation of peroxisomal membranes | Throughout infection process | ESCRT proteins, Vps23p | Spherule formation for RNA synthesis |
| Peroxisome-to-pER transport | ARF1-dependent, COPI-mediated vesicle formation | 12-24 hours post-expression | ARF1, COPI coat proteins | Novel organelle sorting pathway |
| pER subdomain localization | Arginine-based motif directs pER sorting | 24+ hours steady-state | pER-specific sorting machinery | Virus-induced organelle biogenesis |